

# 4-Phenoxybenzene-1,2-diamine synonyms and IUPAC name

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## Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

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## An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **4-Phenoxybenzene-1,2-diamine**, a versatile aromatic diamine with significant applications in medicinal chemistry, polymer science, and materials research. The document details its chemical identity, physicochemical properties, established synthesis protocols, and core applications, with a particular focus on its role as a foundational scaffold in drug development. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and application.

## Introduction to 4-Phenoxybenzene-1,2-diamine

**4-Phenoxybenzene-1,2-diamine**, also known by its synonym 3,4-Diaminodiphenyl ether, is an aromatic organic compound featuring a phenoxy group and two adjacent amine functionalities on a benzene ring.<sup>[1][2]</sup> This unique substitution pattern makes it a highly valuable building block in organic synthesis. The presence of the vicinal diamine moiety is crucial for the construction of heterocyclic systems, most notably benzimidazoles, which are privileged structures in medicinal chemistry.<sup>[1]</sup> The ether linkage provides conformational flexibility and improved solubility, properties that are highly desirable in both drug candidates and advanced polymers. This guide synthesizes critical information regarding its synthesis, characterization, and application, providing a robust framework for its utilization in a laboratory and industrial context.

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application. **4-Phenoxybenzene-1,2-diamine** is registered under CAS Number 13940-96-0.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its formal IUPAC name is **4-phenoxybenzene-1,2-diamine**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

A comprehensive list of its common synonyms and identifiers is provided below to aid in literature and database searches:

- 3,4-Diaminodiphenyl ether[\[2\]](#)[\[5\]](#)
- 4-Phenoxy-1,2-benzenediamine[\[6\]](#)
- 4-Phenoxy-1,2-phenylenediamine[\[2\]](#)[\[7\]](#)
- 1,2-Benzenediamine, 4-phenoxy-[\[2\]](#)
- 1,2-diamino-4-phenoxybenzene[\[2\]](#)

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	13940-96-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	200.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Appearance	Solid; White crystalline solid	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	69 °C	<a href="#">[5]</a>
Boiling Point	365.2 ± 27.0 °C (Predicted)	<a href="#">[5]</a>
Solubility	Soluble in organic solvents (alcohols, ketones); practically insoluble in water.	<a href="#">[5]</a>
SMILES	C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	FJVIHKXPLPDSV-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>

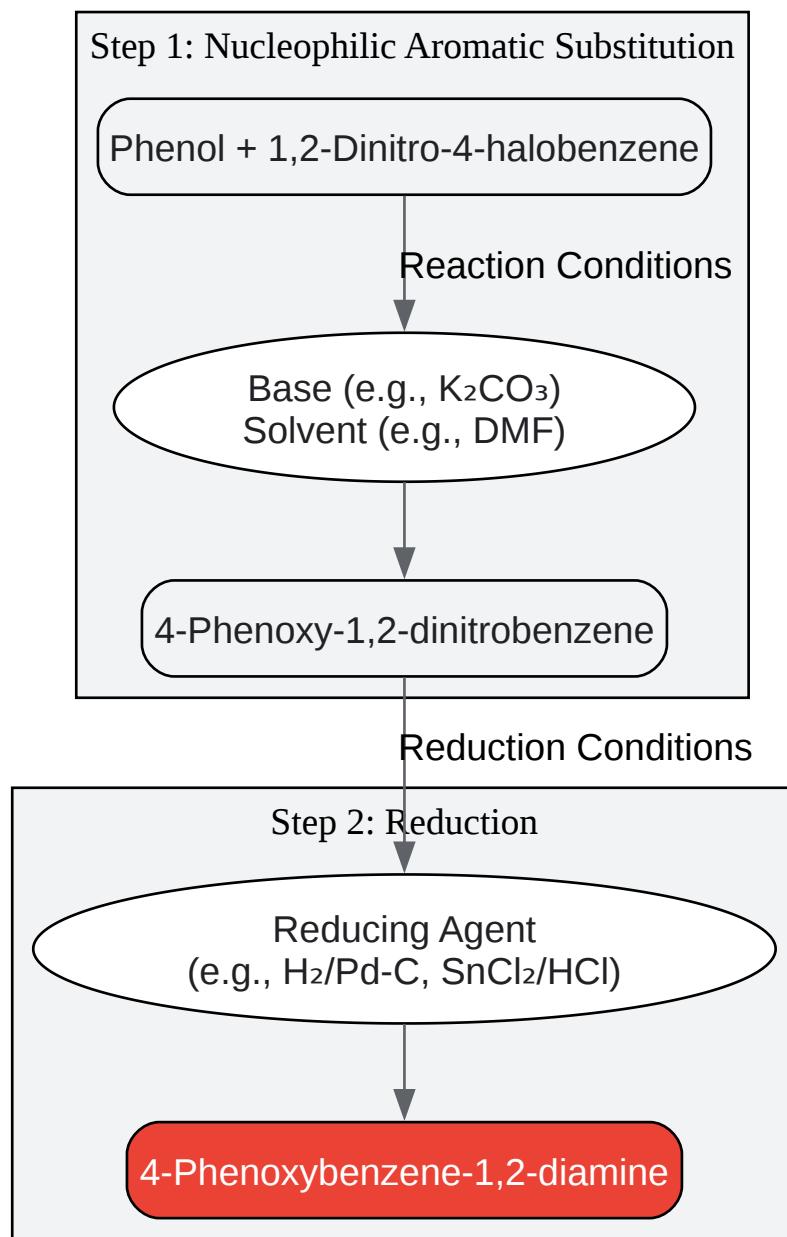
## Synthesis and Purification

The synthesis of **4-Phenoxybenzene-1,2-diamine** typically involves a nucleophilic aromatic substitution followed by a reduction step. The most common strategies leverage the coupling of a phenol with a suitably activated aniline derivative.[\[1\]](#)[\[5\]](#)

## Common Synthetic Routes

- Phenol-Aniline Coupling: This widely used method involves the reaction of phenol with an aniline derivative, often under basic conditions to generate the more nucleophilic phenoxide anion.[\[1\]](#)[\[5\]](#) The aniline partner is typically a nitro-substituted halo-aromatic, where the nitro group serves as a powerful electron-withdrawing group to activate the ring for substitution and as a precursor to the amine.
- Nucleophilic Aromatic Substitution (SNAr): A classic SNAr reaction between phenol and o-nitrochlorobenzene under basic conditions yields an intermediate, 2-phenoxy nitrobenzene. Subsequent nitration and reduction steps produce the final diamine.

The general workflow for the synthesis is depicted in the diagram below.



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Caption: General Synthesis Workflow.

## Experimental Protocol: Synthesis via Reduction of 4-Phenoxy-1,2-dinitrobenzene

This protocol describes a representative lab-scale synthesis. The choice of a reducing agent like Tin(II) chloride is effective for nitro group reductions in the presence of other functional groups and is a well-established method.

#### Materials:

- 4-Phenoxy-1,2-dinitrobenzene
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH) solution (5 M)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

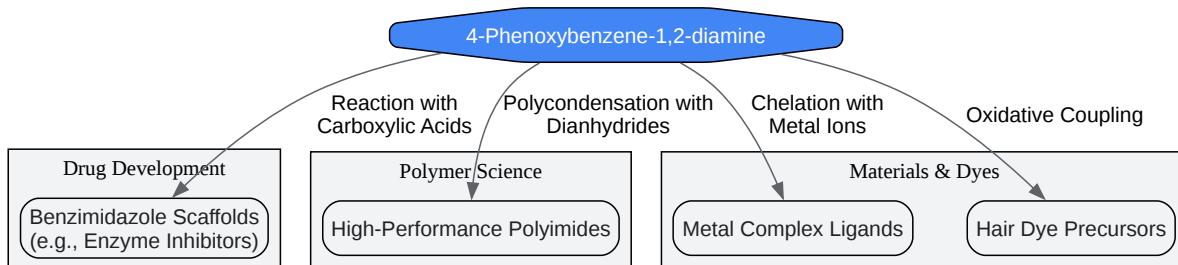
#### Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Phenoxy-1,2-dinitrobenzene (10.0 g, 1.0 eq) in ethanol (200 mL).
  - Rationale: Ethanol is used as a solvent that can dissolve the starting material upon heating and is compatible with the acidic reduction conditions.
- Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (5.5 eq) followed by the slow, portion-wise addition of concentrated HCl (100 mL).
  - Rationale: A stoichiometric excess of  $\text{SnCl}_2$  is required to ensure the complete reduction of both nitro groups. The reaction is exothermic, so slow addition is crucial for temperature control.

- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - **Rationale:** Heating accelerates the reaction rate. Refluxing prevents the loss of solvent.
- **Work-up and Neutralization:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding 5 M NaOH solution until the pH is basic (~pH 9-10). A precipitate of tin salts will form.
  - **Rationale:** Basification deprotonates the amine hydrochlorides to the free amines and precipitates tin hydroxides, which can then be removed.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
  - **Rationale:** The organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its separation from inorganic salts.
- **Washing and Drying:** Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO<sub>4</sub>.
  - **Rationale:** The brine wash removes residual water and some water-soluble impurities. MgSO<sub>4</sub> is a drying agent that removes trace water from the organic solvent.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure **4-Phenoxybenzene-1,2-diamine**.

## Core Applications in Research and Development

**4-Phenoxybenzene-1,2-diamine** is a cornerstone intermediate in several scientific fields due to its reactive diamine functionality and the advantageous properties imparted by the phenoxy group.<sup>[1]</sup>

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Caption: Key Application Pathways.

- Drug Development: This is arguably the most significant area of application. The 1,2-diamine arrangement is ideal for the Phillips condensation reaction with carboxylic acids or aldehydes to form the benzimidazole ring system. This scaffold is present in numerous FDA-approved drugs and is a subject of intense research for its potential as an enzyme inhibitor.[\[1\]](#)
- Polymer Science: The compound serves as a diamine monomer in the synthesis of polyimides.[\[1\]](#) The phenoxy group enhances the solubility and processability of the resulting polymers while maintaining high thermal stability, making them suitable for applications in electronics and aerospace.
- Coordination Chemistry: As a bidentate ligand, it can chelate with various metal ions to form stable metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.[\[1\]](#)
- Cosmetic Chemistry: It is used as a precursor agent in the formulation of hair dyes, where its oxidation and subsequent coupling reactions lead to the formation of durable colorants.[\[1\]](#)

## Analytical Characterization

To confirm the identity and purity of synthesized **4-Phenoxybenzene-1,2-diamine**, a suite of standard analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR will show characteristic signals for the aromatic protons on both rings, as well as a broad singlet for the two amine ( $-\text{NH}_2$ ) protons, which is exchangeable with  $\text{D}_2\text{O}$ . The integration of these signals will correspond to the 12 protons in the molecule.
  - $^{13}\text{C}$  NMR will display distinct signals for the 12 carbon atoms, with carbons attached to nitrogen and oxygen appearing at characteristic downfield shifts.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion  $[\text{M}+\text{H}]^+.$ [\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine groups (typically a doublet around  $3300\text{-}3500\text{ cm}^{-1}$ ) and C-O-C stretching for the ether linkage (around  $1240\text{ cm}^{-1}$ ).[\[1\]](#)
- X-Ray Diffraction: For crystalline material, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure.[\[1\]](#)

## Safety, Handling, and Storage

Proper handling of **4-Phenoxybenzene-1,2-diamine** is essential to ensure laboratory safety. Like many aromatic amines, it should be treated as a potentially hazardous substance.[\[1\]](#)

GHS Hazard Statements	Precautionary Codes
H302: Harmful if swallowed	P280: Wear protective gloves/eye protection.
H315: Causes skin irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation	P310: Immediately call a POISON CENTER/doctor.
H332: Harmful if inhaled	
H335: May cause respiratory irritation	

(Source:[6])

Handling:

- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
- Avoid direct contact with skin and eyes.[1] Aromatic amines can be skin and eye irritants and potential allergens.[1]

Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.[1][6]
- Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as the compound may darken upon exposure to air and light.[1][5][6]

## Conclusion

**4-Phenoxybenzene-1,2-diamine** is a high-value chemical intermediate with a diverse and expanding range of applications. Its utility is primarily driven by the versatile reactivity of the

vicinal diamine moiety, which enables the straightforward synthesis of complex heterocyclic structures essential for drug discovery. Complemented by the favorable physicochemical properties imparted by the phenoxy group, this compound will continue to be a molecule of significant interest to scientists in both academic and industrial research. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential.

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